![molecular formula C23H27N3O3S3 B2453887 4-(Benzylsulfonyl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one CAS No. 923478-69-7](/img/structure/B2453887.png)
4-(Benzylsulfonyl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzylsulfonyl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C23H27N3O3S3 and its molecular weight is 489.67. The purity is usually 95%.
BenchChem offers high-quality 4-(Benzylsulfonyl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzylsulfonyl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Compounds related to 4-(Benzylsulfonyl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one have been synthesized and evaluated for antibacterial activity. Derivatives of this compound exhibit significant activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential as antibacterial agents (Foroumadi et al., 2005).
Anti-mycobacterial Activity
Derivatives of this compound have shown promise as anti-mycobacterial chemotypes. Studies have demonstrated their effectiveness against the Mycobacterium tuberculosis strain, with some derivatives exhibiting low cytotoxicity and high anti-mycobacterial potential (Pancholia et al., 2016).
Potential Treatment for Diseases Involving ACAT-1 Overexpression
Certain derivatives have been identified as potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, suggesting potential therapeutic applications for diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).
Anti-inflammatory Activity
Research has also explored the anti-inflammatory potential of similar compounds. Some synthesized derivatives have shown significant in-vitro and in-vivo anti-inflammatory activities, indicating their potential use in treating inflammatory conditions (Ahmed et al., 2017).
Antimycobacterial and Anti-tubercular Agents
Additional studies have focused on synthesizing derivatives with potent antimycobacterial and anti-tubercular activities, showing significant Minimum inhibitory concentration (MIC) values against the Mycobacterium tuberculosis strain (Naidu et al., 2014).
Crystal Structure and DFT Calculations
Research involving crystal structure studies and Density Functional Theory (DFT) calculations of related compounds has provided insights into their reactive sites, which can be crucial for drug design and synthesis (Kumara et al., 2017).
Antiproliferative and Anti-HIV Activity
Derivatives of this compound have been evaluated for their antiproliferative activity against human tumor-derived cell lines and their potential activity against HIV-1 and HIV-2, although no significant activity against HIV has been observed (Al-Soud et al., 2010).
Electrochemical Synthesis
Electrochemical synthesis methods involving derivatives of this compound have been developed, offering potential pathways for novel synthetic approaches in pharmaceutical chemistry (Amani & Nematollahi, 2012).
Green Microwave Synthesis
Efficient and eco-friendly microwave-assisted synthesis techniques for derivatives have been reported, emphasizing sustainable and green chemistry approaches in drug development (Said et al., 2020).
Eigenschaften
IUPAC Name |
4-benzylsulfonyl-1-[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S3/c1-30-19-9-5-10-20-22(19)24-23(31-20)26-14-12-25(13-15-26)21(27)11-6-16-32(28,29)17-18-7-3-2-4-8-18/h2-5,7-10H,6,11-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKVEROAPXPJRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)CCCS(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzylsulfonyl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.